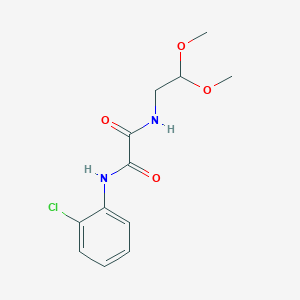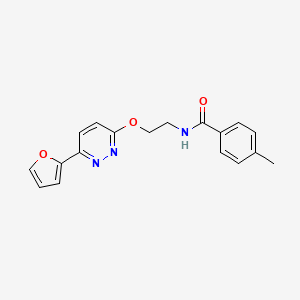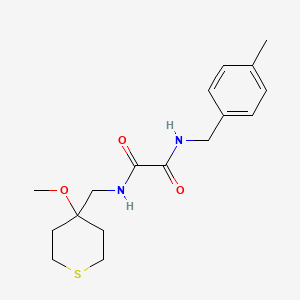![molecular formula C13H16N4O3 B2982677 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-34-3](/img/structure/B2982677.png)
1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7-Trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound belonging to the class of purine derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from purine derivatives. One common synthetic route includes the reaction of 1,3-dimethyl-7-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione with various reagents under controlled conditions to introduce the oxazolo[2,3-f]purine moiety[_{{{CITATION{{{_2{Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo 4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,6,7-Trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo 4 ...[{{{CITATION{{{_1{this compound](https://www.evitachem.com/product/evt-3119751).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including potential anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1,6,7-Trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is structurally similar to other purine derivatives, such as 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. its unique structural features and potential biological activities set it apart from these compounds. Other similar compounds include various oxazolo[2,3-f]purine derivatives, which may have different substituents and biological properties.
Does this cover everything you were looking for?
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUDFMUDMDJJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)




![1-(3,4-Dimethoxyphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone](/img/structure/B2982602.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2982605.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)


